Ser-Ala-alloresact is a sperm activating peptide, primarily derived from marine invertebrates. This peptide plays a crucial role in the fertilization process by facilitating sperm motility and activation. The biological significance of Ser-Ala-alloresact stems from its involvement in reproductive mechanisms, particularly in species where external fertilization occurs, such as certain marine organisms .
The synthesis of Ser-Ala-alloresact can be achieved through various peptide synthesis techniques, including:
The choice of synthesis method depends on the desired scale, purity, and complexity of the peptide .
Ser-Ala-alloresact has a complex molecular structure characterized by its specific amino acid sequence. The molecular formula is , with a molecular weight of approximately .
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
YVYKKLNOXPCFGC-UHFFFAOYSA-N
These structural representations are essential for computational modeling and understanding the compound's interactions at the molecular level .
Ser-Ala-alloresact can participate in various chemical reactions typical of peptides:
These reactions are crucial for modifying the peptide to improve its efficacy or to study its mechanism of action .
The mechanism of action of Ser-Ala-alloresact primarily involves its interaction with sperm cells. Upon release during fertilization:
Research indicates that such peptides can significantly improve sperm viability and motility, which are critical factors for successful fertilization in aquatic environments .
Understanding these properties is essential for applications involving storage, formulation, and delivery of the peptide .
Ser-Ala-alloresact has several applications in scientific research:
The ongoing research into this compound underscores its importance in both basic science and potential clinical applications .
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4